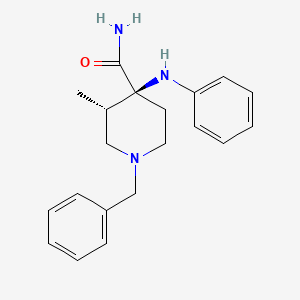
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide (cis-MPPPC) is an organic compound with a wide range of applications in scientific research, including biochemical and physiological studies. Cis-MPPPC is a synthetic compound that is structurally related to the natural amino acid, phenylalanine. It is a colorless, water-soluble, crystalline solid that is stable at room temperature. Cis-MPPPC is used in a variety of biochemical and physiological studies due to its ability to interact with various biological molecules, including enzymes, hormones, and receptors.
Wirkmechanismus
Cis-MPPPC is known to interact with various biological molecules, including enzymes, hormones, and receptors. It is believed to interact with these molecules through a combination of hydrogen bonding and hydrophobic interactions. In particular, it is thought to interact with enzymes through hydrogen bonding with the enzyme’s active site. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is believed to interact with hormones and receptors through hydrophobic interactions.
Biochemical and Physiological Effects
Cis-MPPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide has been shown to inhibit the enzyme, phosphodiesterase, which is involved in the breakdown of the neurotransmitter, dopamine. It has also been shown to inhibit the enzyme, monoamine oxidase, which is involved in the breakdown of the neurotransmitters, serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and store. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, the use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments also has some limitations. For example, it has been shown to cause some degree of toxicity in certain cell types, making it unsuitable for use in certain experiments. Additionally, its effects on certain enzymes and receptors can vary depending on the concentration of the compound, making it difficult to accurately predict its effects in certain experiments.
Zukünftige Richtungen
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, further research could be conducted to determine its effects on other enzymes and receptors. Additionally, further research could be conducted to determine its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted to determine its potential uses in drug delivery systems, such as nanoparticles or liposomes. Finally, further research could be conducted to determine its potential uses in the development of biosensors or diagnostic tools.
Synthesemethoden
Cis-MPPPC is typically synthesized via a reaction between phenylalanine and piperidinecarboxamide. In this reaction, the phenylalanine is reacted with piperidinecarboxamide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction results in the formation of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Cis-MPPPC is widely used in scientific research, including biochemical and physiological studies. It is used to study the structure and function of enzymes, hormones, and receptors. It is also used to study the effect of drugs on various biological systems. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is used in the study of membrane proteins, protein-protein interactions, and signal transduction pathways.
Eigenschaften
IUPAC Name |
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)/t16-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPSRBTJUOSCP-JXFKEZNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)


![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)